2-Amino-4,6-dichloropyrimidine
Overview
Description
2-Amino-4,6-dichloropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an amino group at position 2. This compound is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and structural properties .
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various pyrimidine-based compounds . Pyrimidine derivatives have a wide range of biological activities and are found in many pharmaceuticals .
Mode of Action
2-Amino-4,6-dichloropyrimidine undergoes aromatic nucleophilic substitution reactions, resulting in amination, solvolysis, and condensation processes . These reactions occur under mild and environmentally friendly conditions, influenced by the structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compounds, which can affect various biochemical pathways depending on their specific structures and targets .
Result of Action
It’s known that the compound can serve as a precursor in the synthesis of various pyrimidine-based compounds, which can have a wide range of biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions (such as amination, solvolysis, and condensation) occur under mild and environmentally friendly conditions, and are influenced by factors such as the structure of the starting pyrimidine and the concentration of alkoxide ions .
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dichloropyrimidine is used as a reagent for pyrimidine synthesis . It interacts with various biomolecules in the process, including enzymes and proteins. The nature of these interactions is primarily through nucleophilic substitution reactions .
Cellular Effects
In cellular processes, this compound has been found to inhibit immune-activated nitric oxide production . This suggests that it can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichloropyrimidine typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. The process includes the following steps:
Chlorination Reaction: 4-Amino-2,6-dihydroxypyrimidine is treated with phosphorus oxychloride and phosphorus pentachloride.
Hydrolysis: The chlorinated solution is poured into ice water, and methylene dichloride is added to extract the chlorinated product. The aqueous phase is separated, and the pH is adjusted to 5.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Amination: The compound can react with different amines to form substituted pyrimidines.
Solvolysis: It can undergo solvolysis reactions in the presence of solvents like alcohols.
Common Reagents and Conditions:
Amination: Amines and alkoxide ions are commonly used reagents.
Solvolysis: Alcohols and other solvents are used under mild conditions to achieve solvolysis.
Major Products:
Scientific Research Applications
2-Amino-4,6-dichloropyrimidine has numerous applications in scientific research:
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine can be compared with other similar compounds, such as:
2-Amino-4,6-dihydroxypyrimidine: This compound is a precursor in the synthesis of this compound and lacks the chlorine atoms at positions 4 and 6.
This compound-5-carbaldehyde: This derivative has an additional formyl group at position 5, which alters its reactivity and applications.
Uniqueness: The presence of chlorine atoms at positions 4 and 6 in this compound makes it highly reactive towards nucleophilic substitution reactions, providing a versatile platform for synthesizing a wide range of substituted pyrimidines .
Properties
IUPAC Name |
4,6-dichloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOAVGMSDSWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Record name | 2-amino-4,6-dichloropyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049420 | |
Record name | 2-Amino-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-05-3 | |
Record name | 4,6-Dichloro-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-dichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,6-dichloropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrimidinamine, 4,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,6-DICHLOROPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F759P8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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